molecular formula C9H14BO5P B11746756 {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid

{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid

Cat. No.: B11746756
M. Wt: 243.99 g/mol
InChI Key: WLOIHKPLPRAMOF-UHFFFAOYSA-N
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Description

{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid is a boronic acid derivative featuring a para-substituted phenyl ring with a dimethoxyphosphoryl-methyl group. This structural motif combines the reactivity of the boronic acid moiety—widely utilized in Suzuki-Miyaura cross-coupling reactions and as a sensor for diols—with the electron-withdrawing and steric effects of the phosphoryl group.

Properties

Molecular Formula

C9H14BO5P

Molecular Weight

243.99 g/mol

IUPAC Name

[4-(dimethoxyphosphorylmethyl)phenyl]boronic acid

InChI

InChI=1S/C9H14BO5P/c1-14-16(13,15-2)7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,7H2,1-2H3

InChI Key

WLOIHKPLPRAMOF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CP(=O)(OC)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a dimethoxyphosphorylating agent. One common method involves the use of dimethyl phosphite and a base such as sodium hydride to introduce the dimethoxyphosphoryl group onto the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its boronic acid (-B(OH)₂) and dimethoxyphosphoryl (P(O)(OCH₃)₂) groups.

Suzuki-Miyaura Cross-Coupling

Boronic acids typically undergo palladium-catalyzed cross-coupling with aryl halides to form C-C bonds. For this compound:

  • Catalyst : Pd catalysts like Pd(OAc)₂ or Pd(dba)₂ with ligands such as dppf or NHC complexes enable coupling with aryl halides .

  • Conditions : Reactions often require bases (e.g., Cs₂CO₃) and operate at elevated temperatures (e.g., 110°C) .

  • Selectivity : The dimethoxyphosphoryl group may influence steric and electronic effects, potentially modulating reaction rates compared to simpler arylboronic acids .

Phosphoramidate Formation

The dimethoxyphosphoryl group can participate in phosphoramidate synthesis, a reaction critical in nucleic acid chemistry:

  • Catalysts : Copper(I) iodide (CuI) or iron oxide-based catalysts (e.g., Fe₃O₄@MgO) facilitate phosphoramidate bond formation under mild conditions .

  • Reaction Conditions :

    RouteCatalystSolventTemperatureYield Range
    a20 mol% CuIMeCN55°C16–98%
    c15 mol% Fe₃O₄@MgOCCl₄20°C52–85%

Borylation Reactions

In Pd-catalyzed borylation, boronic acids are formed from aryl halides using boron sources like bis(pinacolato)diboron (B₂pin₂):

  • Key Parameters :

    • Ligands : Electron-rich ligands (e.g., dialkylphosphinobiphenyl) enable reactions at ambient temperature .

    • Base : Tertiary amines (e.g., Et₃N) or ionic liquids accelerate reactions .

    • Substrate Scope : Effective for aryl bromides, iodides, and chlorides .

Enzyme Inhibition

Boronic acids can reversibly bind serine residues in enzymes (e.g., proteases), leading to inhibition:

  • Mechanism : Covalent binding to active-site hydroxyl groups disrupts enzymatic activity.

  • Applications : Potential in drug design for targeting specific biological pathways.

Comparative Reactivity

Structural analogs highlight how substituents influence reactivity:

CompoundKey FeatureReactivity Aspect
{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acidDimethoxyphosphoryl groupEnhanced nucleophilicity, steric bulk
4-(Dimethylphosphoryl)phenylboronic acidDimethylphosphoryl groupIncreased reactivity due to smaller substituents
4-(Diethoxyphosphoryl)phenylboronic acidDiethoxyphosphoryl groupGreater steric hindrance
4-(Hydroxymethyl)phenylboronic acidHydroxymethyl groupLacks phosphorus functionality

Analytical Methods

Quantitative analysis of boronic acids is critical for quality control:

  • LC-MS Sensitivity :

    • Instrument : SCIEX 7500 system with negative ion mode MRM.

    • Lower Limit of Quantitation (LLOQ) :

      CompoundLLOQ (pg/mL)Precision (%RSD)
      Phenylboronic acid21.50
      4-Methylphenylboronic acid52.00
      5-Fluoro-2-methoxyphenylboronic acid101.90

Structural Insights

Crystallographic studies reveal hydrogen bonding patterns critical for reactivity:

  • Hydrogen Bonds : O–B–H…N interactions in related compounds suggest stabilizing forces in solution .

  • Solvent Effects : Water molecules in crystal structures (e.g., monohydrate forms) may influence reaction kinetics .

Scientific Research Applications

Organic Synthesis

Key Building Block : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in various coupling reactions, notably the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals .

Table 1: Summary of Organic Synthesis Applications

Application TypeDescription
Suzuki-Miyaura Coupling Forms carbon-carbon bonds, enabling the synthesis of diverse organic compounds.
Functionalization Allows for the introduction of various functional groups into organic frameworks.

Medicinal Chemistry

Therapeutic Potential : The incorporation of a dimethoxyphosphoryl group enhances the biological activity of this boronic acid derivative. Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key proteins involved in tumor growth .

Case Study: Anticancer Activity
In studies involving derivatives of {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid, significant cytotoxic effects were observed against various cancer cell lines. The mechanism involved apoptosis induction and disruption of oncogenic signaling pathways .

Bioconjugation

Selective Binding to Diols : The unique properties of this compound allow it to selectively bind to diols, making it useful in developing bioconjugates for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where precise targeting can enhance therapeutic efficacy while minimizing side effects .

Sensor Development

Glucose Sensing : Due to its ability to interact with specific biomolecules, this compound has been explored for developing sensors that detect glucose levels. Such sensors are crucial for managing diabetes and monitoring blood sugar levels .

Catalysis

Catalytic Applications : The compound is employed in various catalytic processes that enhance reaction efficiency and selectivity. Its role as a catalyst or catalyst precursor is beneficial in both academic research and industrial applications, contributing to more sustainable chemical processes .

Mechanism of Action

The mechanism of action of {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid include:

Compound Name Substituent Key Properties/Applications
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methyl-methoxyethyl HDAC inhibition (IC₅₀ ~1 µM)
4-(Methylthio)phenylboronic acid Methylthio (-SMe) Conductance modulation under voltage
4-Carboxyphenylboronic acid Carboxy (-COOH) Genotoxic impurity in pharmaceuticals
4-(Hydroxymethyl)phenylboronic acid Hydroxymethyl (-CH₂OH) Sensor fabrication via carbon dots
4-(Trifluoromethyl)phenylboronic acid Trifluoromethyl (-CF₃) Suzuki coupling in drug synthesis

Key Observations :

  • This could improve binding to biological targets or diol-containing molecules .
  • Steric Hindrance : The phosphoryl-methyl group introduces steric bulk, which may reduce reactivity in cross-coupling reactions compared to smaller substituents (e.g., methylthio) .

HDAC Inhibition :

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits potent inhibition of Magnaporthe oryzae HDAC (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM). The dimethoxyphosphoryl analog may show enhanced binding due to stronger electron withdrawal, though this requires experimental validation .

Antifungal Activity :

  • Boronic acids with extended aromatic systems (e.g., thieno[2,3-d]pyrimidin-4-yl derivatives) demonstrate antifungal properties via mevalonate kinase inhibition. Substituents like trifluoromethyl improve lipophilicity and target affinity .
Physicochemical and Analytical Data

Conductance Properties :

  • 4-(Methylthio)phenylboronic acid exhibits distinct 2D conductance histograms under 100 mV and 200 mV, with higher voltage increasing molecular junction stability .

Analytical Performance :

Compound Average Concentration (ppm) %RSD
Carboxyphenylboronic acid 10,596.1 6.1
Methylphenylboronic acid 21,000.9 1.9

Table 1: LC-MS/MS quantification of boronic acid impurities in Lumacaftor The lower variability (%RSD) of methylphenylboronic acid suggests superior stability under analytical conditions compared to carboxy-substituted analogs.

Biological Activity

{4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in various therapeutic contexts, including cancer treatment and diabetes management. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17B1O5P
  • Molecular Weight : 284.06 g/mol
  • Functional Groups : Boronic acid, dimethoxyphosphoryl group

The presence of the dimethoxyphosphoryl group enhances the compound's solubility and stability, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and proteins through its boron atom. The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of β-lactamase inhibition, where boronic acids can act as transition-state analog inhibitors.

Inhibition Profile

Recent studies have demonstrated that similar boronic acids exhibit varying degrees of inhibition against different classes of β-lactamases:

CompoundClass of β-lactamaseIC50 (µM)
This compoundAmpC38
Compound 5VIM-236
Compound 6NDM-132

These results indicate that this compound may possess significant inhibitory effects against clinically relevant β-lactamases, suggesting its potential utility in overcoming antibiotic resistance .

Case Study: Anticancer Activity

A study published in Organic & Biomolecular Chemistry explored the anticancer properties of various boronic acids, including derivatives similar to this compound. The study reported that these compounds exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study: Diabetes Management

Another significant area of research has focused on the application of boronic acids in diabetes management. Boronic acids can interact with insulin and enhance its stability and efficacy. A theoretical model suggested that this compound could enhance insulin's binding affinity to its receptor, potentially leading to improved glucose uptake in diabetic patients .

Q & A

Basic: What are the established synthetic routes for {4-[(Dimethoxyphosphoryl)methyl]phenyl}boronic acid and its derivatives?

Answer:
The synthesis of arylboronic acids typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct borylation of aryl halides. For derivatives with complex substituents, multi-step procedures are employed. For example:

  • Stepwise functionalization : In the synthesis of structurally analogous boronic acids, reductive amination between intermediates (e.g., 21·HCl and (4-formylphenyl)boronic acid) using NaBH3CN in anhydrous methanol under nitrogen achieves 67% yield after purification .
  • Cross-coupling : Palladium catalysts enable coupling of boronic esters with aryl halides or triflates. Optimized conditions (e.g., solvent choice, temperature, and ligand selection) are critical for minimizing side reactions .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • LC-MS/MS : Quantifies impurities (e.g., genotoxic carboxy phenyl boronic acid) with sensitivity down to 0.01 μg/mL. Relative standard deviation (RSD) for replicate analyses should be ≤8.2% (as observed in carboxy phenyl boronic acid) to ensure reproducibility .
  • NMR spectroscopy : 1H and 13C NMR provide structural confirmation. For example, the 1H NMR spectrum of a related boronic acid derivative (compound 31) shows distinct aromatic proton signals at δ 8.07 ppm and a methyl group at δ 2.64 ppm .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in quantification data for boronic acid derivatives using LC-MS/MS?

Answer:
Discrepancies may arise from matrix effects, ionization efficiency variations, or incomplete extraction. Methodological adjustments include:

  • Internal standardization : Use isotopically labeled analogs to correct for matrix interference.
  • Optimized extraction : For methyl phenyl boronic acid, replicate analyses showed RSD = 4.1% when using acetonitrile-water (70:30) as the extraction solvent .
  • Voltage calibration : In single-molecule conductance studies, adjusting applied voltages (e.g., 100 mV vs. 200 mV) reduces data variability by stabilizing junction formation .

Advanced: What strategies improve the yield of cross-coupling reactions involving this boronic acid?

Answer:

  • Catalyst optimization : Use Pd(PPh3)4 or PdCl2(dppf) with biphenyl ligands to enhance catalytic activity. For example, coupling (4-diphenylaminophenyl)boronic acid with aryl halides achieved >90% yield in meta-terphenyl synthesis .
  • Solvent selection : Anhydrous DMSO or THF improves solubility of hydrophobic intermediates. In compound 24 synthesis, DMSO facilitated a three-day reaction with 6-(bromomethyl)pteridine-2,4-diamine .
  • Temperature control : Heating to 60–80°C accelerates sluggish reactions but may require quenching with aqueous NH4Cl to prevent decomposition .

Advanced: How do electronic properties of this boronic acid influence its conductance in molecular junctions?

Answer:
The compound’s conductance is governed by its conjugation and substituent effects. For example:

  • 2D conductance histograms : Under 200 mV, 4-(methylthio)phenyl boronic acid exhibits a primary conductance peak at 10⁻³ G₀ (G₀ = quantum conductance unit), attributed to thiol-gold anchoring and π-conjugation .
  • Voltage-dependent behavior : Higher voltages (200 mV vs. 100 mV) reduce peak broadening, suggesting stabilized molecular orientations .

Advanced: What challenges arise when functionalizing this boronic acid for targeted drug delivery?

Answer:

  • Hydrolytic instability : Boronic acids react with water, forming borate esters. Stability is improved by using pinacol esters during synthesis, followed by oxidative cleavage with NaIO4 .
  • Biocompatibility : Fluorescein-labeled derivatives (e.g., 4-(fluoresceinyl)thioureidomethylphenylboronic acid) require purification via reverse-phase HPLC to remove cytotoxic byproducts .
  • Targeted binding : Conjugation to ligands (e.g., folate or antibodies) demands orthogonal protection of the boronic acid group to prevent undesired side reactions .

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